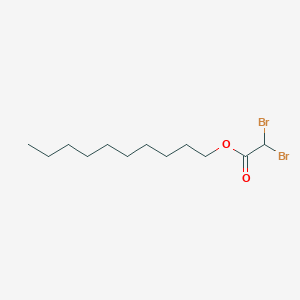
Decyl dibromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl dibromoacetate is an organic compound with the molecular formula C12H22Br2O2. It is an ester formed from decanol and dibromoacetic acid. This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyl dibromoacetate is typically synthesized through the esterification reaction between decanol and dibromoacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid. The general reaction is as follows: [ \text{C}2\text{H}2\text{Br}2\text{O}2 + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{C}{12}\text{H}{22}\text{Br}_2\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:
Reactants: Decanol and dibromoacetic acid.
Catalyst: Sulfuric acid.
Temperature: Elevated temperatures to accelerate the reaction.
Purification: Distillation or recrystallization to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Decyl dibromoacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of decanol and dibromoacetic acid.
Substitution: The bromine atoms in this compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Decanol and dibromoacetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decyl dibromoacetate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of decyl dibromoacetate involves its reactivity as an ester and the presence of bromine atoms. The ester bond can be cleaved by hydrolysis, and the bromine atoms can participate in substitution reactions. These properties make it a versatile compound in various chemical processes.
Comparación Con Compuestos Similares
Decyl acetate: Similar ester structure but lacks bromine atoms.
Ethyl dibromoacetate: Similar brominated ester but with a shorter alkyl chain.
Uniqueness: Decyl dibromoacetate is unique due to the presence of both a long alkyl chain and bromine atoms, which confer specific reactivity and properties not found in simpler esters or non-brominated compounds.
Conclusion
This compound is a valuable compound in organic synthesis and industrial applications. Its unique structure and reactivity make it a versatile tool in various chemical processes and scientific research.
Propiedades
Número CAS |
59956-60-4 |
|---|---|
Fórmula molecular |
C12H22Br2O2 |
Peso molecular |
358.11 g/mol |
Nombre IUPAC |
decyl 2,2-dibromoacetate |
InChI |
InChI=1S/C12H22Br2O2/c1-2-3-4-5-6-7-8-9-10-16-12(15)11(13)14/h11H,2-10H2,1H3 |
Clave InChI |
LBTSNVBKZDFKLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
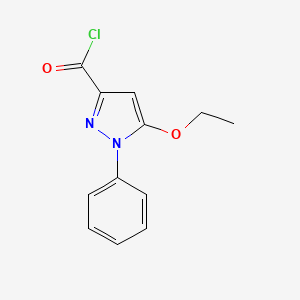
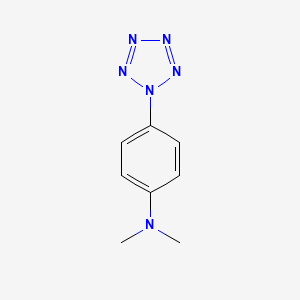
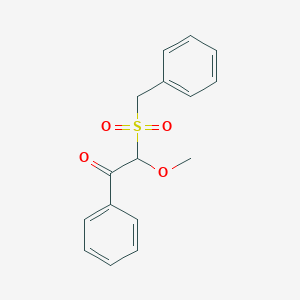
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
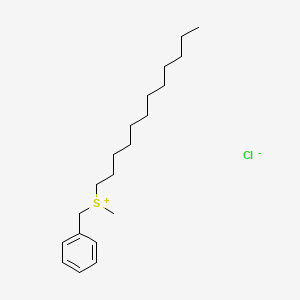
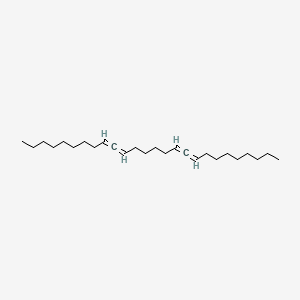
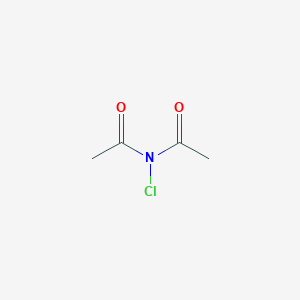
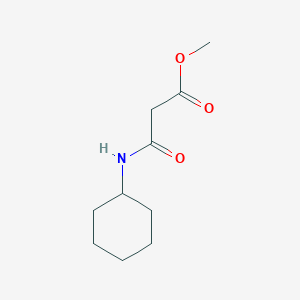
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

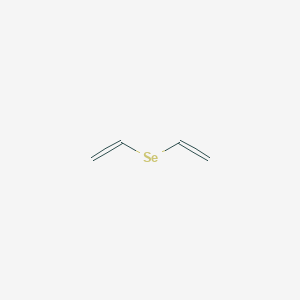
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
